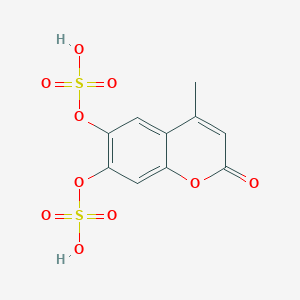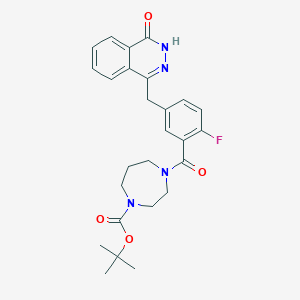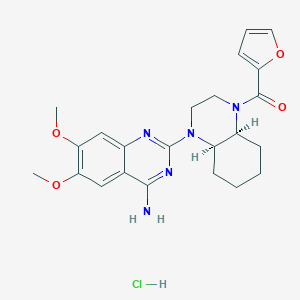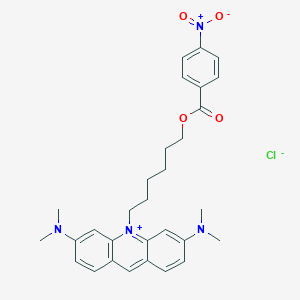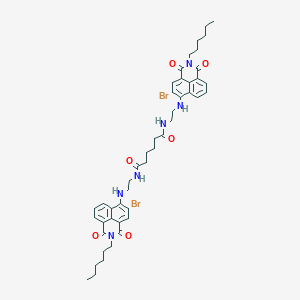
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione, also known as HNB-TAZTO, is a novel organic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is based on its ability to chelate metal ions. The compound contains two naphthalimide moieties that act as metal ion binding sites, while the tetraaza macrocycle provides a rigid framework for the binding process. Upon binding to metal ions, this compound undergoes a conformational change that leads to enhanced fluorescence emission.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity and good biocompatibility, making it suitable for biological applications. The compound has been used for the detection of metal ions in biological samples such as blood serum and urine. In addition, this compound has also been used for the imaging of cancer cells, as it exhibits preferential accumulation in cancer cells due to their high metal ion content.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is its high selectivity and sensitivity for metal ion detection. The compound can detect metal ions at low concentrations, making it suitable for a wide range of applications. However, the compound also has some limitations, such as its susceptibility to photobleaching and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione. One potential direction is the optimization of the compound for specific metal ion detection applications, such as the detection of heavy metals in environmental samples. Another direction is the development of this compound-based probes for the imaging of metal ion distribution in biological systems. Furthermore, the synthesis of this compound derivatives with improved solubility and photostability could lead to the development of more robust metal ion sensors.
Synthesemethoden
The synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves the reaction of 1,4,11,14-tetraazatetradecane-5,10-dione with 3-bromo-1,8-naphthalic anhydride in the presence of hexylamine. The resulting product is then subjected to further reaction with 3-aminobenzoic acid to produce the final compound. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of fluorescence sensing. This compound exhibits strong fluorescence emission in the presence of metal ions such as copper and iron, making it an ideal candidate for metal ion detection in biological and environmental samples.
Eigenschaften
| 149849-59-2 | |
Molekularformel |
C46H54Br2N6O6 |
Molekulargewicht |
946.8 g/mol |
IUPAC-Name |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
InChI-Schlüssel |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Kanonische SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
| 149849-59-2 | |
Synonyme |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
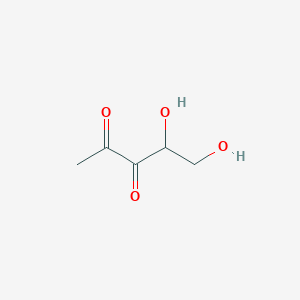
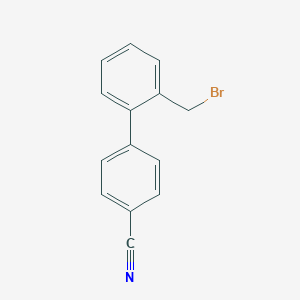
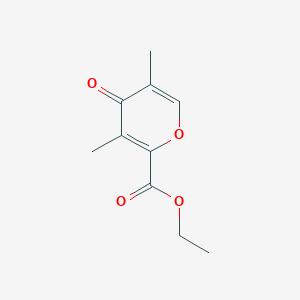

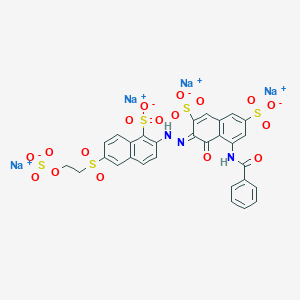

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

